molecular formula C21H26O B12583098 4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol CAS No. 194731-48-1

4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol

Cat. No.: B12583098
CAS No.: 194731-48-1
M. Wt: 294.4 g/mol
InChI Key: LLTYIHJXPJEQJE-UHFFFAOYSA-N
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Description

4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hydroxyl group and a biphenyl system with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of Biphenyl System: The initial step involves the coupling of 4-bromopropylbenzene with phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

    Cyclohexane Ring Formation: The biphenyl intermediate is then subjected to a Friedel-Crafts alkylation reaction with cyclohexanone in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Reduction: The resulting ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The biphenyl system can be hydrogenated to form a fully saturated cyclohexane derivative using hydrogen gas and a palladium catalyst.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: 4-[4-(4-Propylphenyl)phenyl]cyclohexanone.

    Reduction: 4-[4-(Cyclohexyl)phenyl]cyclohexan-1-ol.

    Substitution: 4-[4-(4-Alkylphenyl)phenyl]cyclohexan-1-ol.

Scientific Research Applications

4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the biphenyl system can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)cyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    4-(4-Propylphenyl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a biphenyl system. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

194731-48-1

Molecular Formula

C21H26O

Molecular Weight

294.4 g/mol

IUPAC Name

4-[4-(4-propylphenyl)phenyl]cyclohexan-1-ol

InChI

InChI=1S/C21H26O/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h4-11,20-22H,2-3,12-15H2,1H3

InChI Key

LLTYIHJXPJEQJE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3CCC(CC3)O

Origin of Product

United States

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